Cas no 1803688-11-0 (5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine)

5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine
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- インチ: 1S/C6H2BrClF2IN/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H
- InChIKey: PNNAAQPRAIEHOF-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C(=CN=1)Br)C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063440-1g |
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine |
1803688-11-0 | 97% | 1g |
$1,579.40 | 2022-04-02 |
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridineに関する追加情報
Research Briefing on 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine (CAS: 1803688-11-0)
5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine (CAS: 1803688-11-0) is a halogenated pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting infectious diseases and oncology. The unique combination of halogen substituents on the pyridine ring enhances its reactivity, making it a valuable scaffold for further chemical modifications.
Recent studies have focused on the synthetic utility of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of novel kinase inhibitors, showcasing its potential in drug discovery pipelines. The compound's ability to undergo selective functionalization at the iodine and bromine positions has been particularly highlighted, enabling the construction of diverse molecular libraries.
In addition to its synthetic applications, 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine has been investigated for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects against certain bacterial strains and cancer cell lines. Researchers are now exploring its mechanism of action, with a focus on its interaction with cellular targets such as DNA gyrase and protein kinases. These findings underscore the compound's dual role as both a synthetic intermediate and a potential pharmacophore.
The stability and storage conditions of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine have also been a subject of recent research. A 2024 report in Organic Process Research & Development emphasized the need for careful handling under inert atmospheres due to its sensitivity to light and moisture. Advances in formulation strategies, including the use of stabilizers and cryogenic storage, have been proposed to mitigate degradation issues, ensuring its reliability in large-scale pharmaceutical manufacturing.
Looking ahead, the continued exploration of 5-Bromo-3-chloro-4-(difluoromethyl)-2-iodopyridine is expected to yield new insights into its applications in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its synthetic routes and evaluate its therapeutic potential further. As research progresses, this compound is poised to play a pivotal role in the design of next-generation therapeutics, addressing unmet medical needs in various disease areas.
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